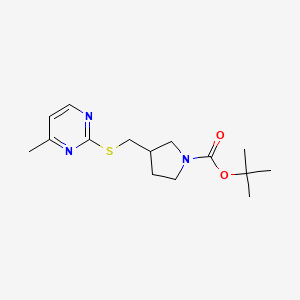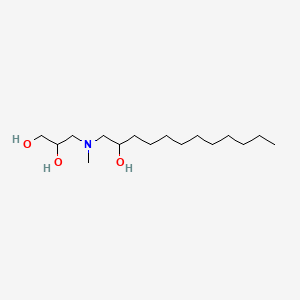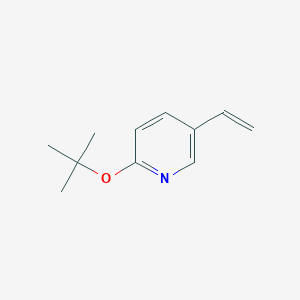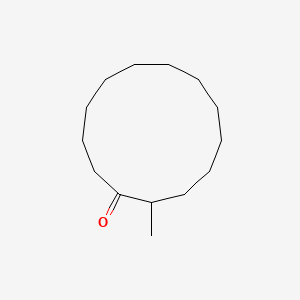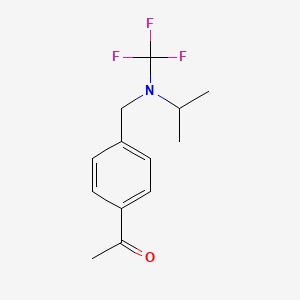![molecular formula C21H24ClN3OS B13960581 N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine CAS No. 57514-38-2](/img/structure/B13960581.png)
N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine is a complex organic compound with a unique structure that combines a quinoline core with a chlorophenyl sulfanyl group and a pentane diamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction where a chlorophenyl thiol reacts with the quinoline derivative.
Attachment of the Pentane Diamine Chain: The final step involves the reaction of the intermediate compound with pentane-1,4-diamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s ability to form stable complexes can be utilized in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The chlorophenyl sulfanyl group may interact with proteins, affecting their function. The pentane diamine chain can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-(4-bromophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine
- N-[5-(4-fluorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine
- N-[5-(4-methylphenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine
Uniqueness
N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine is unique due to the presence of the chlorophenyl sulfanyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
57514-38-2 |
|---|---|
Formule moléculaire |
C21H24ClN3OS |
Poids moléculaire |
402.0 g/mol |
Nom IUPAC |
1-N-[5-(4-chlorophenyl)sulfanyl-6-methoxyquinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C21H24ClN3OS/c1-14(23)5-3-11-24-18-13-19(26-2)21(17-6-4-12-25-20(17)18)27-16-9-7-15(22)8-10-16/h4,6-10,12-14,24H,3,5,11,23H2,1-2H3 |
Clé InChI |
FSQIXUQEMZCVFG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCNC1=CC(=C(C2=C1N=CC=C2)SC3=CC=C(C=C3)Cl)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





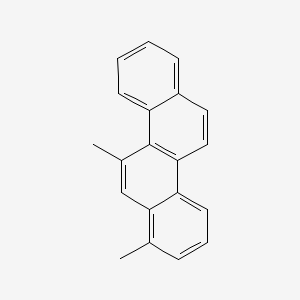
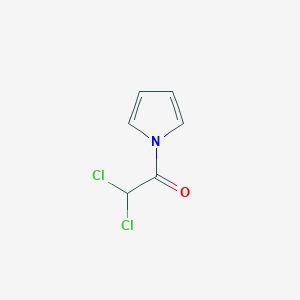


![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
